4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide
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Overview
Description
4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide is a chemical compound with the molecular formula C17H24N2O2S and a molecular weight of 320.45 g/mol This compound is known for its unique bicyclic structure, which includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a hydrazine derivative of the bicyclo[2.2.1]heptane system. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfonohydrazide group can form hydrogen bonds and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N’-[(3E,4S)-4,7,7-trimethylbicyclo[4.1.0]hept-3-ylidene]benzenesulfonohydrazide
- N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide
Uniqueness
4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[221]hept-2-ylidene]benzenesulfonohydrazide is unique due to its specific bicyclic structure and the presence of the sulfonohydrazide group
Properties
CAS No. |
10224-32-5 |
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Molecular Formula |
C17H24N2O2S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-methyl-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15+ |
InChI Key |
DPXSCASCDWIKEX-OBGWFSINSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC3CCC2(C3(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
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